4-Amino-3-benzoyl-2-methylpyrrole
Description
Historical Context and Evolution of Pyrrole (B145914) Synthesis
The history of pyrrole chemistry dates back to 1834 when it was first detected in coal tar. nih.gov Its structure was later identified in 1858. numberanalytics.com The late 19th century saw the development of seminal synthetic methods that are still recognized today, including the Knorr, Hantzsch, and Paal-Knorr syntheses. nih.govwikipedia.orgwikipedia.org
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. biosynce.comtaylorandfrancis.com The Knorr pyrrole synthesis , on the other hand, utilizes an α-amino ketone and a compound with an activated methylene (B1212753) group. wikipedia.org The Hantzsch pyrrole synthesis is another classic method, reacting β-ketoesters with ammonia or primary amines and α-haloketones. wikipedia.org
Over the decades, these initial methods have been expanded and refined. Modern synthetic chemistry has introduced a plethora of new strategies, including transition metal-catalyzed reactions (e.g., using palladium, ruthenium, and iron), multicomponent reactions, and the use of green chemistry principles like microwave-assisted synthesis and the use of eco-friendly solvents. nih.govingentaconnect.comeurekaselect.combohrium.com These advancements have allowed for the creation of a vast library of substituted pyrroles with a high degree of control over their structure and functionality.
Importance of Pyrrole Scaffolds in Advanced Organic Synthesis
The pyrrole ring is a privileged scaffold in organic synthesis, serving as a fundamental building block for a wide range of complex molecules. ingentaconnect.comeurekaselect.comalliedacademies.org Its significance stems from its presence in numerous natural products that are vital to life, such as heme, chlorophyll, and various alkaloids. numberanalytics.comnih.govalliedacademies.org
In the realm of medicinal chemistry, pyrrole derivatives are integral to the structure of many pharmaceutical drugs. nih.gov Notable examples include atorvastatin, a widely used cholesterol-lowering medication, and ketorolac, a nonsteroidal anti-inflammatory drug. numberanalytics.com The versatility of the pyrrole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological properties of molecules. acs.orgrsc.org
Beyond pharmaceuticals, pyrrole scaffolds are crucial in materials science. nih.gov They are components of organic dyes, conducting polymers like polypyrrole, and materials for optoelectronics, including organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The ability of pyrrole-containing polymers to conduct electricity has led to their use in sensors, electrochromic devices, and energy storage.
Structural Characteristics of Aminobenzoylmethylpyrroles within the Pyrrole Family
The compound 4-Amino-3-benzoyl-2-methylpyrrole belongs to the family of substituted pyrroles, where the properties of the core pyrrole ring are modulated by the attached functional groups. The key structural features of this molecule are the amino (-NH2), benzoyl (C6H5CO-), and methyl (-CH3) groups at the 2, 3, and 4 positions of the pyrrole ring, respectively.
The pyrrole ring itself is an electron-rich aromatic system. numberanalytics.com The substituents significantly influence its electronic and steric properties:
The amino group at the 4-position is a strong electron-donating group, further increasing the electron density of the pyrrole ring.
The benzoyl group at the 3-position is an electron-withdrawing group due to the carbonyl moiety. This group can participate in conjugation with the pyrrole ring.
The methyl group at the 2-position is a weak electron-donating group.
The interplay of these substituents creates a unique electronic environment within the molecule, influencing its reactivity in further chemical transformations. The presence of both electron-donating and electron-withdrawing groups on the same pyrrole ring makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.
A known synthetic route to a related compound, 4-Amino-3-benzoyl-2-methyl-5-phenylpyrrole, involves the reaction of 2-amino-2-phenyl-acetonitrile with benzoyl acetone in the presence of p-toluenesulfonic acid, followed by treatment with sodium ethoxide. prepchem.com This highlights a potential synthetic strategy for accessing this class of substituted pyrroles.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57436-07-4 | guidechem.comaablocks.compharmaffiliates.com |
| Molecular Formula | C12H12N2O | guidechem.comaablocks.compharmaffiliates.com |
| Molecular Weight | 200.24 g/mol | guidechem.compharmaffiliates.com |
| Predicted pKa | 16.96 ± 0.50 | guidechem.com |
| InChI | InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3 | guidechem.com |
| Canonical SMILES | CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2 | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-methyl-1H-pyrrol-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNFPAQYIBGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388811 | |
| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57436-07-4 | |
| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Pathways for Pyrrole (B145914) Ring Formation
The construction of the pyrrole core can be achieved through several fundamental reaction types, including classical condensation reactions, cycloadditions, and rearrangements.
Classical methods for pyrrole synthesis, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, rely on the condensation of carbonyl compounds with amines, followed by cyclization and dehydration to form the aromatic pyrrole ring.
The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). alfa-chemistry.comorganic-chemistry.orgpharmaguideline.comwikipedia.org The mechanism, investigated in detail by Amarnath et al., commences with the attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.orgrgmcet.edu.in Subsequently, an intramolecular attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the substituted pyrrole. wikipedia.org While an alternative pathway involving an enamine intermediate has been considered, computational studies suggest that the hemiaminal cyclization is the rate-determining step and the more favorable pathway, often mediated by water molecules that facilitate proton transfer. rgmcet.edu.inrsc.org
The Knorr pyrrole synthesis is a widely used method that involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an activated methylene (B1212753) group. pharmaguideline.comwikipedia.orgchemtube3d.com The reaction mechanism begins with the formation of an imine between the α-amino-ketone and the carbonyl compound. wikipedia.org This imine then tautomerizes to an enamine, which subsequently undergoes an intramolecular cyclization by attacking the other carbonyl group. wikipedia.orgchemtube3d.com The final step is the elimination of a water molecule to afford the aromatic pyrrole ring. wikipedia.org
The Hantzsch pyrrole synthesis employs the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.orgquimicaorganica.org The initial step is the formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org An alternative proposed mechanism involves the enamine attacking the α-carbon of the α-haloketone in a nucleophilic substitution. wikipedia.org Following this, cyclization and dehydration lead to the formation of the substituted pyrrole. wikipedia.orgquimicaorganica.org
Table 1: Comparison of Classical Pyrrole Synthesis Mechanisms
| Synthesis Name | Key Reactants | Initial Step | Key Intermediate(s) | Final Step |
|---|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Amine attack on carbonyl | Hemiaminal | Dehydration |
| Knorr | α-Amino-ketone, β-Ketoester | Imine formation | Imine, Enamine | Dehydration |
| Hantzsch | β-Ketoester, Amine/Ammonia, α-Haloketone | Enamine formation | Enamine | Cyclization and Dehydration |
[3+2] cycloaddition reactions provide a powerful and convergent approach to the synthesis of substituted pyrroles. A prominent example is the Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.govresearchgate.netnih.gov The reaction mechanism is initiated by the deprotonation of TosMIC by a base to form a carbanion. nih.gov This nucleophilic carbanion then attacks an electron-deficient alkene, such as an α,β-unsaturated ketone or ester. nih.gov The resulting intermediate undergoes an intramolecular [3+2] cycloaddition, followed by the elimination of the tosyl group to furnish the pyrrole ring. nih.govresearchgate.net
Another important class of [3+2] cycloadditions for pyrrole synthesis involves the use of azomethine ylides . wikipedia.orgnih.govnih.gov These nitrogen-based 1,3-dipoles can be generated in situ from various precursors, including the thermolysis of aziridines or the condensation of α-amino acids with aldehydes. wikipedia.orgnih.gov The generated azomethine ylide then reacts with a dipolarophile, such as an alkyne or a strained alkene, in a concerted cycloaddition to form a pyrroline (B1223166) or pyrrolidine ring, which can then be oxidized to the corresponding pyrrole. wikipedia.org The stereoselectivity of these reactions is often high, allowing for the construction of multiple stereocenters with good control. wikipedia.org
Rearrangement reactions offer unique pathways to the pyrrole nucleus, often involving the reorganization of a pre-formed scaffold. The Piloty-Robinson pyrrole synthesis is a classic example that proceeds through a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. tandfonline.comresearchgate.net The reaction involves heating the azine of a ketone with an acid catalyst. tandfonline.com The proposed mechanism commences with the tautomerization of the azine to a divinylhydrazine intermediate, which then undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, analogous to the Cope rearrangement. tandfonline.comnih.govwikipedia.org The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to afford the 3,4-disubstituted pyrrole. tandfonline.com
The Ciamician-Dennstedt rearrangement is another notable rearrangement reaction that leads to the formation of a 3-halogenopyridine from a pyrrole. chemistry-online.comchemistryschool.netdrugfuture.com This ring expansion reaction involves the reaction of pyrrole with a dihalocarbene, typically generated from chloroform and a strong base. chemistry-online.comyoutube.com The dichlorocarbene undergoes a [2+1] cycloaddition with the pyrrole to form a dihalogenocyclopropane intermediate. drugfuture.com This unstable intermediate then undergoes a rearrangement to yield the 3-halogenopyridine. chemistry-online.comdrugfuture.com
More recent developments have explored iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes, which then undergo a facile alfa-chemistry.comalfa-chemistry.com sigmatropic rearrangement to form 1,4-imino aldehyde intermediates. These intermediates are precursors in a Paal-Knorr type cyclization to yield substituted pyrroles. nih.gov
Role of Intermediates in Aminobenzoylpyrrole Synthesis (e.g., Azomethine Ylides, Enamines, Azirines)
The synthesis of aminobenzoylpyrroles relies on the formation and reaction of several key intermediates.
Enamines are crucial intermediates in both the Knorr and Hantzsch pyrrole syntheses. wikipedia.orgchemtube3d.comwikipedia.org In the Knorr synthesis, the tautomerization of an initially formed imine to an enamine is a key step that facilitates the subsequent intramolecular cyclization. wikipedia.org The nucleophilicity of the enamine carbon is essential for the ring-forming step. Similarly, in the Hantzsch synthesis, the reaction is initiated by the formation of an enamine from a β-ketoester and an amine. wikipedia.orgquimicaorganica.org This enamine then acts as the nucleophile in the subsequent reaction with an α-haloketone.
Azomethine ylides serve as highly reactive 1,3-dipolar intermediates in the [3+2] cycloaddition pathway to pyrroles. wikipedia.orgnih.govnih.gov Their generation from precursors like imines, aziridines, or α-amino acids allows for a convergent synthesis of the pyrrole ring. wikipedia.org The structure and reactivity of the azomethine ylide can be tuned by the choice of substituents, which in turn influences the stereochemical outcome of the cycloaddition reaction. wikipedia.org The reaction of azomethine ylides with various dipolarophiles is a versatile method for constructing functionalized pyrrolidines, which can be further transformed into pyrroles. nih.gov
Azirines , particularly 2H-azirines, can serve as precursors to azomethine ylides upon thermolysis or photolysis, which then participate in cycloaddition reactions to form pyrroles. rsc.org Additionally, iron-catalyzed radical cycloaddition of enamides and 2H-azirines has been shown to produce substituted pyrroles. nih.gov
Catalytic Effects and Transition States in Pyrrole-Forming Reactions
Catalysis plays a pivotal role in modern pyrrole synthesis, enabling milder reaction conditions, improved yields, and enhanced selectivity. Both transition metal catalysis and organocatalysis have been successfully applied to various pyrrole-forming reactions.
Transition metals such as zinc, rhodium, manganese, and iron have been employed to catalyze the synthesis of pyrroles. nih.govorganic-chemistry.orgacs.orgnih.gov For instance, the synthesis of pyrroles from dienyl azides can be catalyzed by zinc iodide (ZnI₂) or rhodium compounds at room temperature. organic-chemistry.orgnih.gov A well-defined manganese catalyst has been utilized in a catalytic version of the Knorr pyrrole synthesis, proceeding via a dehydrogenative coupling of amino alcohols with keto esters. acs.org Iron catalysis has been shown to be effective in the radical cycloaddition of 2H-azirines and enamides to form pyrroles. nih.gov The catalytic cycle in these reactions often involves the coordination of the metal to the substrates, facilitating key bond-forming steps and lowering the activation energy of the reaction.
Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states of pyrrole-forming reactions. For the Paal-Knorr synthesis, DFT calculations have confirmed that the pathway involving a hemiaminal intermediate is energetically more favorable than the enamine pathway. rgmcet.edu.in These studies have also highlighted the role of water in mediating proton transfer and stabilizing the transition states. rsc.org In [3+2] cycloaddition reactions, the transition states are often asynchronous, meaning that the two new sigma bonds are not formed simultaneously. mdpi.com The geometry and energy of the transition state can be influenced by the substituents on the reactants, which in turn determines the regioselectivity and stereoselectivity of the reaction.
Tautomeric Equilibria in Aminopyrroles and Benzoylpyrroles
The potential for tautomerism is an important characteristic of aminopyrroles and benzoylpyrroles, influencing their reactivity and spectroscopic properties.
Aminopyrroles can exist in equilibrium between the amino and imino tautomeric forms. researchgate.netmdpi.commun.canih.gov The position of this equilibrium is influenced by several factors, including the substitution pattern on the pyrrole ring and the nature of the solvent. researchgate.net For secondary 2-aminopyrroles, the presence of an electron-withdrawing group on the amino nitrogen can favor the imino tautomer. researchgate.net The solvent also plays a crucial role; hydrogen bond accepting solvents tend to favor the amino tautomer. researchgate.net Theoretical calculations have shown that for 2-aminopyrrole itself, the amino form is the most stable. researchgate.netmdpi.com
Benzoylpyrroles , containing a keto group attached to the pyrrole ring, can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms depends on the substitution pattern and the solvent. The enol form can be stabilized by intramolecular hydrogen bonding and by conjugation with the pyrrole ring. The study of tautomeric equilibria in related systems, such as 1-benzamidoisoquinolines, has shown that the relative populations of the amide and enol tautomers can be controlled by the electronic nature of substituents on the benzoyl group. nih.gov While the amide form is often more stable, the enol tautomer can be stabilized by intramolecular hydrogen bonds, although this may be in competition with intermolecular hydrogen bonding with the solvent. nih.gov
Derivatization and Functionalization Strategies of Aminobenzoylmethylpyrroles
Modification of the Amino Group (e.g., N-protection, acylation)
The primary amino group at the C4 position of the pyrrole (B145914) is a key site for functionalization. Its nucleophilicity allows for standard transformations such as acylation, alkylation, and sulfonylation. However, to achieve regioselectivity in subsequent reactions on the pyrrole ring, the amino group often requires protection.
N-Protection: The introduction of a protecting group can modulate the electronic properties of the pyrrole ring and prevent unwanted side reactions at the nitrogen atom. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl, are common protecting groups for pyrrole nitrogen due to their strong electron-withdrawing nature. This effect reduces the high reactivity of the pyrrole ring, enabling a broader scope of reactions with higher yields. Another widely used protecting group is the tert-butoxycarbonyl (Boc) group, which can be selectively removed under acidic conditions.
Acylation: Direct acylation of the amino group introduces an amide functionality. This transformation is typically achieved using acyl chlorides or anhydrides under basic conditions. Acylation not only modifies the biological activity profile of the parent compound but also alters its physicochemical properties, such as solubility and polarity.
| Modification | Reagents/Conditions | Purpose | Key Features |
| N-Tosylation | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Protection of amino group, Deactivation of pyrrole ring | Stable group, removed by strong reducing agents |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., DMAP) | Protection of amino group | Easily removed with mild acid (e.g., TFA) |
| N-Acylation | Acetyl chloride or Acetic Anhydride, Base | Introduction of amide functionality | Modifies electronic and physical properties |
Functionalization at Pyrrole Ring Positions
The pyrrole ring itself is a hub for functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. The existing substituents—the amino (or protected amino) group, the methyl group, and the benzoyl group—dictate the regioselectivity of these transformations.
Electrophilic Aromatic Substitution on Pyrrole Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. wikipedia.org The substituent groups on the 4-amino-3-benzoyl-2-methylpyrrole core direct incoming electrophiles. The C2-methyl and C4-amino groups are activating and ortho-, para-directing, while the C3-benzoyl group is a deactivating, meta-directing group. Given the high electron density of the pyrrole ring, substitutions are generally favored. The most likely position for electrophilic attack is the C5 position, which is activated by the adjacent C4-amino group and C2-methyl group and is sterically accessible.
Common EAS reactions include:
Nitration: Introduces a nitro group (–NO₂) using nitric acid (HNO₃) and a strong acid catalyst like sulfuric acid (H₂SO₄). rsc.org
Halogenation: Introduces a halogen (e.g., –Br, –Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Sulfonation: Introduces a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). rsc.org
Friedel-Crafts Acylation/Alkylation: Introduces an acyl or alkyl group, though these reactions can be complex on highly substituted pyrroles.
| Reaction | Typical Reagent | Electrophile (E⁺) | Predicted Position on Pyrrole Core |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C5 |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | C5 |
| Sulfonation | H₂SO₄ / SO₃ | HSO₃⁺ | C5 |
Cross-Coupling Reactions on Pyrrole Scaffolds for Further Substitution
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for functionalizing pyrrole scaffolds. These reactions typically require a halogenated or triflated pyrrole precursor, which can be prepared via electrophilic halogenation.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halide. organic-chemistry.org For instance, a 5-bromo-substituted aminobenzoylmethylpyrrole could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems at the C5 position. mdpi.comnih.gov Highly active and stable palladium-phosphine catalysts have been developed that are effective even for nitrogen-containing heterocycles. organic-chemistry.org
Heck Reaction: The Heck reaction couples a halide with an alkene to form a substituted alkene. organic-chemistry.org This method can be used to introduce vinyl groups onto the pyrrole ring, which can serve as handles for further synthetic transformations. rsc.orgacs.org Intramolecular Heck reactions of pyrrole derivatives have also been developed to construct fused heterocyclic systems. chim.it
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It provides a direct route to introduce alkynyl substituents onto the pyrrole core, which are valuable precursors for many other functional groups.
Buchwald-Hartwig Amination: This reaction is a method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It could be used to introduce a secondary or tertiary amine at a halogenated position on the pyrrole ring, further diversifying the functionality of the amino group. The development of bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction. youtube.com
Regioselective Synthesis of Substituted Pyrroles
Achieving specific substitution patterns on the pyrrole ring often requires a de novo synthesis approach where the desired substituents are introduced from the start. Regioselective synthesis ensures that functional groups are placed at precise locations, avoiding the need for complex protection/deprotection schemes or separation of isomers.
Multicomponent reactions (MCRs) are a powerful strategy for the regioselective synthesis of highly substituted pyrroles. These reactions combine three or more starting materials in a single pot to form a complex product in an atom-economical fashion. For example, methods have been developed for synthesizing fully substituted fused pyrroles through an oxidant-free MCR, which proceeds under mild conditions and shows excellent functional group tolerance. acs.orgchim.it Such strategies allow for diversification at multiple points by simply varying the initial building blocks. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines, highlighting how solvent choice can dramatically improve regioselectivity. organic-chemistry.org These principles are applicable to the synthesis of specifically substituted aminobenzoylmethylpyrrole analogues.
Selective Manipulation of Protecting Groups in Complex Pyrrole Systems
In the synthesis of complex molecules containing the aminobenzoylmethylpyrrole core, the selective manipulation of protecting groups is paramount. organic-chemistry.org The use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others—is a cornerstone of modern organic synthesis.
For a molecule with multiple functional groups, such as a hydroxylated benzoyl ring and the C4-amino group, one might use a silyl (B83357) ether (e.g., TBDMS) to protect the hydroxyl group and a Boc group to protect the amine. The silyl ether can be selectively cleaved with a fluoride (B91410) source (e.g., TBAF), while the Boc group is stable to these conditions but can be removed with acid. Conversely, the Boc group can be removed without affecting a tosyl-protected amine. The choice of sulfonyl groups is also important, as they are generally stable but can be removed under specific reductive conditions. mdpi.com This strategic use of protecting groups allows for the sequential unmasking and reaction of different functional sites within the molecule, enabling the construction of highly complex derivatives.
Benzoyl Derivatization as a Tool for Chromatographic Properties
The benzoyl group at the C3 position is not just a site for potential modification but also an intrinsic functional handle that significantly influences the compound's chromatographic behavior. Benzoylation is a known derivatization technique used to improve the analysis of small molecules by liquid chromatography-mass spectrometry (LC-MS). rsc.org
The benzoyl moiety imparts several advantageous properties:
Increased Hydrophobicity: The aromatic ring of the benzoyl group increases the molecule's nonpolar character, leading to stronger retention on reverse-phase chromatography columns. This is particularly useful for separating polar analytes. rsc.org
UV Absorbance: The conjugated system of the benzoyl group provides a strong chromophore, facilitating detection by UV-Vis spectrophotometers commonly used with HPLC systems.
Mass Spectrometric Fragmentation: In tandem mass spectrometry (MS/MS), the benzoyl group can be a predictable site of fragmentation. Under collision-induced dissociation, a characteristic fragment ion (e.g., the benzoyl cation at m/z 105) is often observed, which can be used for selective and sensitive detection in complex biological matrices. nih.gov
Therefore, the inherent benzoyl group in this compound serves as a built-in derivatizing agent, enhancing its separability and detectability in analytical techniques like HPLC-MS/MS. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. jlu.edu.cnclockss.org For 4-Amino-3-benzoyl-2-methylpyrrole, a complete assignment of proton (¹H) and carbon-¹³C signals, supported by two-dimensional (2D) techniques, confirms the connectivity of the atoms.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the pyrrole (B145914) and benzene (B151609) rings.
The key expected resonances include:
A broad singlet for the pyrrole N-H proton, typically found in the downfield region (δ 8.0-9.0 ppm).
A singlet for the C5-H proton of the pyrrole ring.
Signals for the five protons of the benzoyl group's phenyl ring, likely appearing as multiplets in the aromatic region (δ 7.2-7.8 ppm).
A broad signal corresponding to the two protons of the C4-amino group (NH₂).
A singlet for the three protons of the C2-methyl group (CH₃), appearing in the upfield region.
Table 1: Expected ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Pyrrole N-H | 8.0 - 9.0 | Broad Singlet (br s) | 1H |
| Phenyl C-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | 5H |
| Pyrrole C5-H | ~6.5 - 7.0 | Singlet (s) | 1H |
| Amino NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 2H |
| Methyl CH₃ | ~2.0 - 2.5 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the substitution pattern, this compound is expected to show 12 distinct carbon signals, although some phenyl carbon signals may overlap.
Key expected resonances include:
A downfield signal for the carbonyl carbon (C=O) of the benzoyl group (δ > 180 ppm).
Several signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the pyrrole and phenyl rings.
An upfield signal for the methyl carbon (CH₃).
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Benzoyl C=O | 185 - 195 |
| Pyrrole C4 | ~140 - 150 |
| Phenyl C-ipso | ~135 - 140 |
| Phenyl C-ortho, C-meta, C-para | 125 - 135 |
| Pyrrole C2 | ~120 - 130 |
| Pyrrole C5 | ~115 - 125 |
| Pyrrole C3 | ~105 - 115 |
| Methyl CH₃ | 10 - 15 |
While ¹H and ¹³C NMR provide fundamental data, 2D NMR experiments are indispensable for the definitive assignment of complex structures like substituted pyrroles. clockss.org
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily confirm the through-bond connectivities within the phenyl ring, showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for unambiguously assigning each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum (e.g., linking the C5-H proton signal to the C5 carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is exceptionally powerful for identifying the connectivity around quaternary (non-protonated) carbons. For this compound, HMBC would be expected to show correlations from the C2-methyl protons to the C2 and C3 carbons of the pyrrole ring, and from the ortho-protons of the phenyl ring to the carbonyl carbon, thus cementing the link between the benzoyl group and the pyrrole ring at the C3 position.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. acgpubs.orgmdpi.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Pyrrole NH & Amino NH₂ | 3200 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | Phenyl & Pyrrole Rings | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium |
| C=O Stretch | Benzoyl Ketone | 1640 - 1660 | Strong, Sharp |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium |
| N-H Bend | Amino Group | ~1600 | Medium |
The presence of a strong absorption around 1650 cm⁻¹ for the carbonyl group, combined with the characteristic N-H stretching bands, would provide strong evidence for the proposed structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₂N₂O), the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its monoisotopic mass (200.09). nih.gov
The fragmentation pattern under electron ionization (EI) is predictable:
The most prominent fragmentation would likely be the alpha-cleavage adjacent to the carbonyl group. This can result in the loss of the phenyl group (C₆H₅•, 77 Da) to give a fragment at m/z 123, or loss of the substituted pyrrole moiety to give the benzoyl cation at m/z 105. The peak at m/z 105 is expected to be very intense.
Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion could lead to a fragment at m/z 185.
The phenyl cation itself may appear at m/z 77.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Origin |
|---|---|---|
| 200 | [C₁₂H₁₂N₂O]⁺· | Molecular Ion (M⁺·) |
| 185 | [M - CH₃]⁺ | Loss of methyl radical |
| 123 | [M - C₆H₅]⁺ | Loss of phenyl radical |
| 105 | [C₆H₅CO]⁺ | α-cleavage, Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While spectroscopic methods establish the connectivity of a molecule, single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. nih.gov To date, a crystal structure for this compound has not been reported in the public domain.
If a suitable single crystal were grown, X-ray diffraction analysis would yield a wealth of information, including:
Precise Bond Lengths and Angles: Confirming the geometry of the pyrrole and phenyl rings and the carbonyl group.
Molecular Conformation: Determining the dihedral angle between the plane of the pyrrole ring and the plane of the phenyl ring of the benzoyl group. This would reveal the degree of twist around the C3-C(O) bond.
Intermolecular Interactions: Identifying hydrogen bonding patterns (e.g., involving the amino group and pyrrole N-H with the carbonyl oxygen of adjacent molecules) and other non-covalent interactions that dictate the crystal packing in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
In "this compound," the key chromophores are the pyrrole ring, the benzoyl group, and the amino group. The interaction and conjugation between these components give rise to a characteristic UV-Vis spectrum. The pyrrole ring itself typically exhibits strong absorption bands in the far UV region. However, the presence of the amino and benzoyl substituents significantly alters the electronic landscape.
The amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the amino group can participate in resonance with the pyrrole ring and the benzoyl group, leading to a delocalization of electron density. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima is expected compared to the individual chromophores.
The benzoyl group, with its carbonyl and phenyl moieties, is a strong chromophore. The electronic transitions associated with this group include π → π* transitions within the phenyl ring and the carbonyl double bond, as well as n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The conjugation of the benzoyl group with the pyrrole ring and the amino group will likely result in multiple absorption bands in the near-UV and possibly the visible region of the spectrum.
Detailed research findings on closely related structures, such as 4-aminobenzophenone, show absorption maxima around 332 nm. It is anticipated that "this compound" would exhibit a similarly complex spectrum with absorptions in the UV-A and possibly the blue end of the visible spectrum, reflecting the extended π-conjugated system.
Table 1: Expected Electronic Transitions and Absorption Maxima for this compound and Related Chromophores
| Chromophore/Compound | Transition Type | Expected λmax (nm) |
| Pyrrole | π → π | ~210 |
| Benzene | π → π | ~255 |
| Acetophenone (similar to benzoyl) | n → π, π → π | ~240, ~280 |
| 4-Aminobenzophenone | Charge Transfer | ~332 |
| This compound | π → π, n → π, Charge Transfer** | ~250-400 (multiple bands) |
Note: The data for this compound is an educated estimation based on the spectroscopic behavior of its constituent parts and analogous compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or metal complexes of derivatives)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While "this compound" in its ground state is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, the technique becomes highly relevant for studying its radical species or metal complexes derived from it.
Radical Species:
Radical cations of pyrrole derivatives can be generated through chemical or electrochemical oxidation. EPR spectroscopy provides invaluable information about the distribution of the unpaired electron spin density within the radical, which is reflected in the hyperfine coupling constants with magnetic nuclei (e.g., ¹H, ¹⁴N). The g-factor, another key EPR parameter, can give insights into the electronic environment of the unpaired electron. For a radical cation of "this compound," one would expect the unpaired electron to be delocalized over the entire π-system, with significant spin density on the pyrrole nitrogen and specific carbon atoms of both the pyrrole and phenyl rings.
Metal Complexes of Derivatives:
The amino and benzoyl groups of "this compound" offer potential coordination sites for transition metal ions, forming metal complexes. If the metal ion in the complex is paramagnetic (i.e., has unpaired d-electrons), EPR spectroscopy can be a powerful tool for characterizing the complex. The EPR spectrum of such a complex would provide information about:
The oxidation state and spin state of the metal ion.
The geometry of the coordination sphere around the metal ion.
The nature of the metal-ligand bonding (covalency).
For instance, if "this compound" acts as a ligand for a paramagnetic metal ion like Cu(II) or Mn(II), the resulting EPR spectrum would be characteristic of the specific metal ion and its environment. The g-values and hyperfine coupling constants would be sensitive to the coordination geometry and the donor atoms involved.
Table 2: Applicability of EPR Spectroscopy to Derivatives of this compound
| Derivative Type | Paramagnetic Center | Information from EPR |
| Radical Cation | Delocalized unpaired electron on the π-system | Spin density distribution, electronic structure |
| Metal Complex (e.g., with Cu(II)) | Unpaired d-electron(s) on the metal ion | Metal ion oxidation state, coordination geometry, metal-ligand bond character |
The study of such paramagnetic derivatives using EPR spectroscopy would significantly enhance the understanding of the electronic properties and reactivity of the "this compound" scaffold.
Theoretical and Computational Investigations of 4 Amino 3 Benzoyl 2 Methylpyrrole
Quantum Chemical Calculations (e.g., DFT studies on electronic structure, orbital interactions)
No dedicated Density Functional Theory (DFT) studies on the electronic structure or orbital interactions of 4-Amino-3-benzoyl-2-methylpyrrole have been identified in the current body of scientific literature. Such studies would be valuable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactivity, but this research has not yet been published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research that has employed molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. MD simulations would provide insight into the molecule's flexibility, preferred shapes, and how it interacts with itself or other molecules in a dynamic environment.
Mechanistic Insights from Computational Chemistry (e.g., Transition State Analysis, Reaction Path Studies)
A search for computational studies detailing the reaction mechanisms involving this compound, including transition state analysis or reaction path studies, yielded no results. This type of research is crucial for understanding the energetics and pathways of chemical reactions involving the compound.
Structure-Reactivity Relationship Studies through Computational Modeling
No computational models have been published that specifically explore the structure-reactivity relationships of this compound. These studies are essential for predicting how structural modifications to the molecule would affect its chemical behavior.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
While basic chemical data exists, there are no published computational studies that predict the spectroscopic properties, such as NMR chemical shifts or vibrational (IR) frequencies, for this compound. Computational predictions are often used to aid in the interpretation of experimental spectra.
Advanced Applications in Organic Synthesis: 4 Amino 3 Benzoyl 2 Methylpyrrole As a Building Block
Precursor for Complex Heterocyclic Systems (e.g., Pyrrolodiazepines)
The structure of 4-Amino-3-benzoyl-2-methylpyrrole makes it an ideal precursor for the synthesis of complex fused heterocyclic systems. One of the most significant classes of compounds that can be derived from such structures is the pyrrolodiazepines. Pyrrolodiazepines, particularly the pyrrolo nih.govmdpi.combenzodiazepine (PBD) class, are a group of sequence-selective DNA-interactive agents known for their potent biological activities. mdpi.com
The general synthesis of a diazepine (B8756704) ring fused to a pyrrole (B145914) core often involves the cyclization between an amino group and a suitable electrophilic center. In the case of this compound, the 4-amino group provides a key nucleophilic site. A common synthetic strategy involves reacting the amino group with a molecule containing two electrophilic sites, or by modifying the existing benzoyl group to facilitate an intramolecular cyclization, which would lead to the formation of a seven-membered diazepine ring fused to the pyrrole. While numerous methods exist for PBD synthesis, they frequently rely on the condensation of a molecule containing an N-(2-aminobenzoyl) moiety. mdpi.com The aminobenzoyl arrangement present in the title compound is a key structural alert for its potential application in this area.
Intermediate in the Synthesis of Other Compounds (e.g., Premazepam)
Following its role as a precursor for pyrrolodiazepines, this compound can serve as a key intermediate in the synthesis of specific pharmaceutical compounds like Premazepam. Premazepam is a derivative of the pyrrolodiazepine family. The synthesis of such complex molecules is a multi-step process where a core scaffold is first assembled and then subsequently modified.
The synthesis of 1,4-benzodiazepine (B1214927) structures can be achieved through various routes, including intramolecular C-N bond coupling. mdpi.com In a hypothetical synthesis of a Premazepam-like structure, this compound could provide the foundational pyrrole and part of the diazepine ring. The amino group is critical for forming the amide bond that constitutes a key part of the diazepine ring in many benzodiazepine-class drugs. The synthesis would involve a reaction to build the seven-membered ring onto the pyrrole core, a process for which the starting compound is well-suited due to its reactive amino group.
Role in Material Science Applications (e.g., Functionalization of Carbon Allotropes)
The application of functionalized pyrroles extends beyond medicinal chemistry into material science. The amino group on the this compound ring allows it to be a candidate for the functionalization of carbon allotropes, such as graphene or carbon nanotubes. This process involves covalently attaching organic molecules to the surface of the carbon material to modify its properties, such as solubility, dispersibility, and electronic characteristics.
Amino-functionalized organic molecules can react with carboxylic acid groups often present on oxidized carbon allotropes to form stable amide bonds. This attachment can improve the interface between the carbon material and a polymer matrix in composite materials or be used to anchor other specific functional molecules, like catalysts or sensors. While specific studies detailing the use of this compound for this purpose are not prominent, the principle is well-established for a wide range of amino-containing organic compounds.
Development of Novel Pyrrole-Based Scaffolds for Synthetic Targets
Pyrrole derivatives are recognized as "emerging scaffolds" for the construction of valuable therapeutic agents due to their presence in many biologically active compounds. nih.gov The pyrrole ring is a privileged structure in medicinal chemistry, and functionalized pyrroles like this compound are key starting points for creating diverse molecular libraries.
Researchers utilize such building blocks to develop novel scaffolds with specific three-dimensional arrangements of functional groups. These scaffolds aim to mimic natural structures or interact with biological targets like enzymes or receptors. nih.govnih.gov For example, the combination of amino acid-derived synthons can lead to pyrrole derivatives that act as mimics of protein secondary structures. researchgate.net The presence of multiple reactive sites on this compound—the pyrrole nitrogen, the amino group, and the aromatic rings—allows for systematic chemical modifications. This versatility enables the generation of a wide range of derivatives, which can be screened for various biological activities, from enzyme inhibitors to receptor agonists. nih.gov The development of such pyrrole-based scaffolds is a major focus in the discovery of new drugs for conditions like diabetes and infectious diseases. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Amino-3-benzoyl-2-methylpyrrole, and how do reaction conditions influence yield?
- Methodology : Two common approaches are described in pyrrole derivative synthesis:
- Amine-mediated cyclization : Reacting substituted amines (e.g., 3-amino-2-cyanopyrrole derivatives) with benzoylating agents under reflux in methanol or ethanol. Reaction time (3–8 hours) and solvent polarity significantly affect purity and yield .
- Multicomponent condensation : Combining pyrrole precursors with benzoyl chloride in the presence of acid catalysts (e.g., acetic acid or p-toluenesulfonic acid) at elevated temperatures (80–100°C). Optimizing stoichiometry and catalyst loading minimizes side products like N-overbenzoylated analogs .
- Data Table :
| Method | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Amine cyclization | Methanol | None | 60–70 | 65–72 |
| Multicomponent | DMF | p-TsOH | 90 | 58–65 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm for benzoyl groups, NH signals at δ 5.5–6.0 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and pyrrole ring carbons .
- IR : Stretching bands for NH (~3350 cm), C=O (~1680 cm), and C-N (~1250 cm) validate functional groups .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 241 for CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Cross-validation : Compare NMR chemical shifts across solvents (DMSO-d vs. CDCl). For example, NH protons may appear broad in DMSO due to hydrogen bonding, complicating integration .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguity in regiochemistry (e.g., distinguishing 3-benzoyl vs. 2-benzoyl isomers) .
- Dynamic NMR : Variable-temperature NMR detects tautomerism or rotational barriers in the benzoyl group, which may explain discrepancies in peak splitting .
Q. What strategies optimize reaction yields when synthesizing analogs with bulky substituents?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 10–15% for sterically hindered derivatives .
- Protecting groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) groups to prevent undesired benzoylation at multiple positions .
- Data Table :
| Substituent | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| 4-NO-benzoyl | 48 | 63 |
| 2,6-diMe-benzoyl | 35 | 50 |
Q. How to address mechanistic ambiguities in the formation of byproducts during synthesis?
- Methodology :
- Isotopic labeling : Use -labeled amines to track nitrogen migration in side reactions (e.g., pyrrole ring expansion or contraction) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states for benzoyl group transfer, identifying kinetic vs. thermodynamic control pathways .
- In-situ monitoring : ReactIR spectroscopy detects intermediates like acylium ions, enabling real-time adjustment of reaction conditions .
Key Data Contradictions and Solutions
- Contradiction : Discrepancies in reported melting points (e.g., 178–185°C) for analogs.
- Resolution : Purification via column chromatography (silica gel, ethyl acetate/hexane) removes residual solvents (e.g., DMF), which depress melting points .
- Contradiction : Variability in NH IR stretching frequencies.
- Resolution : Use KBr pellets instead of Nujol mulls to avoid intermolecular interactions that broaden peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
